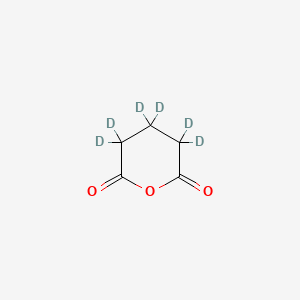

Glutaric anhydride-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H6O3 |

|---|---|

Molecular Weight |

120.14 g/mol |

IUPAC Name |

3,3,4,4,5,5-hexadeuteriooxane-2,6-dione |

InChI |

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2 |

InChI Key |

VANNPISTIUFMLH-NMFSSPJFSA-N |

Isomeric SMILES |

[2H]C1(C(=O)OC(=O)C(C1([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CC(=O)OC(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

Glutaric Anhydride-d6: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of glutaric anhydride-d6 (CAS No. 1219794-53-2). This deuterated analog of glutaric anhydride is a valuable tool in various research applications, including metabolic labeling, proteomics, and as a building block in the synthesis of complex molecules. This guide presents key physical and chemical data, details on its reactivity, and relevant experimental protocols.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Glutaric Anhydride and this compound

| Property | Glutaric Anhydride | This compound | Source(s) |

| Molecular Formula | C₅H₆O₃ | C₅D₆O₃ | [1] |

| Molecular Weight | 114.10 g/mol | 120.14 g/mol | [1] |

| CAS Number | 108-55-4 | 1219794-53-2 | [1] |

| Appearance | White crystalline powder or chunks | Not specified (expected to be a white solid) | [2] |

| Melting Point | 50-55 °C | Not specified (expected to be similar to the non-deuterated form) | [2] |

| Boiling Point | 150 °C at 13 hPa | Not specified (expected to be similar to the non-deuterated form) | [2] |

| Density | ~1.411 g/cm³ | Not specified (expected to be slightly higher than the non-deuterated form) | [3] |

| Solubility | Soluble in ether, dimethyl sulfoxide, methanol, and chloroform. Reacts with water. | 10 mM in DMSO | [1][4] |

Reactivity and Chemical Behavior

This compound, like its non-deuterated counterpart, is a cyclic anhydride and thus exhibits characteristic reactivity towards nucleophiles. The electrophilic carbonyl carbons are susceptible to attack, leading to ring-opening reactions.

Reactivity with Nucleophiles

Water: this compound is moisture-sensitive and will hydrolyze to form glutaric acid-d6.[5] This reaction is typically slow at room temperature but is accelerated by heat and acidic or basic conditions. Due to this reactivity, the compound should be handled and stored under anhydrous conditions.[6]

Alcohols: The reaction with alcohols yields the corresponding monoester of glutaric acid-d6. This esterification is a common method for introducing a five-carbon spacer with a terminal carboxylic acid group.

Amines: Amines react readily with this compound to form the corresponding amide-acid. This reaction is widely used in chemical biology and drug development to modify proteins and other biomolecules.[7]

The general reactivity scheme is illustrated below:

Kinetic Isotope Effect

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. In reactions involving the cleavage of a C-D bond in the rate-determining step, a primary KIE is observed, typically resulting in a slower reaction rate compared to the C-H bond cleavage. For reactions of this compound where a C-D bond is not broken in the rate-determining step, a smaller secondary KIE may still be observed. The magnitude of the KIE can provide valuable insights into reaction mechanisms.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of glutaric acid-d6.[1]

Protocol: Dehydration of Glutaric Acid-d6

-

Reactants: Glutaric acid-d6 and a dehydrating agent such as acetic anhydride.

-

Procedure:

-

Glutaric acid-d6 is mixed with an excess of acetic anhydride.

-

The mixture is heated, typically at around 75°C, for several hours (e.g., 18 hours) to drive the cyclization and formation of the anhydride.[1]

-

The excess acetic anhydride and acetic acid byproduct are removed under reduced pressure.

-

The resulting this compound can be further purified by distillation or recrystallization.

-

-

Workflow Diagram:

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of glutaric anhydride and the determination of its purity. A reversed-phase method can be employed.[8]

Protocol: HPLC Analysis

-

Column: A C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water (e.g., starting with 3:97 methanol:aqueous phosphoric acid).[9] For mass spectrometry detection, a volatile buffer such as formic acid should be used instead of phosphoric acid.

-

Flow Rate: Approximately 0.9 mL/min.[9]

-

Column Temperature: 30 °C.[9]

-

Detection: UV at 210 nm.[9]

-

Injection Volume: 20 µL.[9]

This method can be adapted for the analysis of this compound, with the primary difference being the mass of the analyte.

Applications in Research

Metabolic Labeling and Flux Analysis

Deuterium-labeled compounds like this compound are valuable tracers in metabolic studies. Once introduced into a biological system, the deuterated molecule can be metabolized, and the incorporation of deuterium into various downstream metabolites can be tracked by mass spectrometry or NMR. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.

Chemical Proteomics

This compound can be used as a chemical probe in proteomics to study protein structure and interactions. The anhydride can react with accessible nucleophilic amino acid residues on a protein surface, such as lysine. By using a 1:1 mixture of glutaric anhydride and this compound, proteins and peptides that have been modified will appear as characteristic doublet peaks in the mass spectrum, separated by 6 Da (for a single modification). This "isotope-coded" approach facilitates the identification of modified species.

Spectroscopic Data

While experimental spectra for this compound are not widely available, the following provides an overview of the expected spectroscopic features based on the non-deuterated compound and the principles of isotopic labeling.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be devoid of signals, as all protons on the carbon backbone have been replaced with deuterium. Any observed signals would likely be due to residual protons or impurities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to be similar to that of the non-deuterated compound, with three distinct signals. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

-

Expected Chemical Shifts (in acetone-d6):

-

C=O: ~170 ppm

-

-CD₂-C=O: ~30-35 ppm

-

-CD₂-CD₂-CD₂-: ~15-20 ppm

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by the characteristic anhydride C=O stretching vibrations. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations will appear at lower wavenumbers compared to the C-H vibrations in the non-deuterated compound.

-

Key Expected Peaks:

-

C=O stretching (asymmetric and symmetric): ~1800-1750 cm⁻¹

-

C-O stretching: ~1050 cm⁻¹

-

C-D stretching: ~2200-2100 cm⁻¹ (in place of C-H stretching around 3000-2800 cm⁻¹)

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak at m/z 120. The fragmentation pattern is expected to be similar to that of glutaric anhydride, with the masses of the fragments shifted according to the number of deuterium atoms they contain.

Safety and Handling

This compound should be handled with the same precautions as glutaric anhydride. It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[2][5][10] It is also moisture-sensitive.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

This technical guide provides a foundation for the use of this compound in research. As with any chemical reagent, it is essential to consult the specific safety data sheet (SDS) provided by the supplier before use.

References

- 1. Pentanedioic-d6 anhydride|lookchem [lookchem.com]

- 2. Glutaric anhydride - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Glutaric anhydride, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Divergent Synthesis of γ-Amino Acid and γ-Lactam Derivatives from meso-Glutaric Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 9. Determination of related substances in gluaric anhydride by HPLC | 在线期刊 | 《药学前沿》官方网站 [yxqy.whuznhmedj.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis and Characterization of Glutaric Anhydride-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Glutaric anhydride-d6. This deuterated analog of glutaric anhydride is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a detailed synthetic pathway, experimental protocols, and the expected analytical characterization of the final product.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the preparation of its precursor, Glutaric acid-d6. A plausible and efficient route involves the use of commercially available deuterated starting materials to ensure high isotopic purity of the final product.

Step 1: Synthesis of Glutaric acid-d6

Glutaric acid-d6 can be synthesized from 1,3-dibromopropane-d6 via a dinitrile intermediate, followed by hydrolysis.

Experimental Protocol:

Materials:

-

1,3-dibromopropane-d6 (Br(CD₂)₃Br)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cyanation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium cyanide in a mixture of ethanol and water is prepared. 1,3-dibromopropane-d6 is added dropwise to the cyanide solution. The reaction mixture is then heated to reflux and maintained at this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue, containing the dinitrile intermediate (NC-(CD₂)₃-CN), is then taken up in water.

-

Hydrolysis: Concentrated hydrochloric acid is carefully added to the aqueous solution of the dinitrile. The mixture is heated to reflux for an extended period to ensure complete hydrolysis of the nitrile groups to carboxylic acids.

-

Isolation and Purification: Upon completion of the hydrolysis, the reaction mixture is cooled. The product, Glutaric acid-d6, is extracted with several portions of diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Glutaric acid-d6. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or a mixture of ether and petroleum ether.

Step 2: Synthesis of this compound

The synthesized Glutaric acid-d6 is then converted to this compound through dehydration. A common and effective method for this cyclization is the use of a dehydrating agent such as acetic anhydride or acetyl chloride.

Experimental Protocol:

Materials:

-

Glutaric acid-d6 (HOOC-(CD₂)₃-COOH)

-

Acetic anhydride ((CH₃CO)₂O) or Acetyl chloride (CH₃COCl)

-

Anhydrous solvent (e.g., toluene or chloroform, optional)

Procedure:

-

Dehydration: In a dry round-bottom flask, Glutaric acid-d6 is suspended in an excess of acetic anhydride.

-

Reaction: The mixture is heated to reflux for a few hours. The reaction can be monitored by observing the dissolution of the solid glutaric acid-d6.

-

Isolation and Purification: After the reaction is complete, the excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like a mixture of ether and hexane to yield the final product as a white solid.

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Glutaric Anhydride-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glutaric anhydride-d6, a deuterated derivative of glutaric anhydride. This document outlines its chemical properties, and primary applications, and provides a detailed experimental protocol for its use as an internal standard in quantitative analysis.

Core Compound Specifications

This compound is the isotopically labeled form of glutaric anhydride, where six hydrogen atoms have been replaced by deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantification of glutaric acid and related compounds.

| Property | Value | Non-Deuterated Value |

| CAS Number | 1219794-53-2 | 108-55-4 |

| Molecular Formula | C₅D₆O₃ | C₅H₆O₃ |

| Molecular Weight | 120.14 g/mol | 114.10 g/mol [1] |

| Appearance | White to pale yellow crystals/powder | White to pale yellow crystals/powder |

| Melting Point | 50-55 °C (lit.) | 50-55 °C (lit.)[2][3] |

| Boiling Point | 150 °C/10 mmHg (lit.) | 150 °C/10 mmHg (lit.)[2][3] |

Application in Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of glutaric acid in biological samples such as urine and serum.[4][5] The principle of this method relies on the addition of a known amount of the deuterated standard to a sample. The chemically identical nature of the deuterated and non-deuterated compounds ensures they behave similarly during sample preparation and analysis. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

Below is a diagram illustrating the general principle of isotope dilution mass spectrometry.

Caption: General workflow for isotope dilution mass spectrometry.

Experimental Protocol: Quantification of Glutaric Acid in Urine

This protocol describes a typical method for the quantification of glutaric acid in urine samples using this compound as an internal standard with gas chromatography-mass spectrometry (GC-MS).[4][5][6]

Materials and Reagents

-

This compound

-

Glutaric acid (for calibration standards)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Urease

-

Methanol

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous sodium sulfate

Procedure

-

Sample Preparation:

-

To a 1 mL aliquot of urine, add a known amount of this compound (internal standard).

-

For urine samples, it may be necessary to perform an enzymatic treatment with urease to remove urea.

-

Acidify the sample with HCl to a pH of approximately 1.

-

Saturate the aqueous phase with NaCl.

-

-

Extraction:

-

Extract the glutaric acid and the internal standard from the sample using three successive portions of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS).

-

Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.[6]

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5MS).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for the TMS derivatives of glutaric acid and glutaric acid-d6.

-

The following diagram illustrates the experimental workflow for the quantification of glutaric acid.

Caption: Experimental workflow for glutaric acid analysis.

References

- 1. Glutaric anhydride | C5H6O3 | CID 7940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glutaric anhydride CAS#: 108-55-4 [m.chemicalbook.com]

- 3. 戊二酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. familiasga.com [familiasga.com]

- 6. researchgate.net [researchgate.net]

Deuterium-Labeled Glutaric Anhydride: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Deuterium-labeled compounds, in particular, offer a non-radioactive and effective means to trace the fate of molecules in biological systems. This technical guide provides an in-depth overview of the synthesis and application of deuterium-labeled glutaric anhydride in metabolic research. Glutaric acid is a key intermediate in the catabolism of amino acids, particularly lysine and tryptophan, and its metabolism is closely linked to the Krebs cycle. This document details a plausible synthetic route for deuterium-labeled glutaric anhydride, comprehensive experimental protocols for its use in metabolic flux analysis via mass spectrometry, and illustrative quantitative data. Furthermore, it includes diagrams of relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of its application.

Introduction to Deuterium Labeling in Metabolic Research

Deuterium (²H), a stable isotope of hydrogen, serves as an invaluable tracer in metabolic studies. Its incorporation into a molecule allows for its detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to follow its metabolic fate. The use of deuterium-labeled substrates is a cornerstone of metabolic flux analysis (MFA), a methodology used to quantify the rates of metabolic reactions. Glutaric acid, a five-carbon dicarboxylic acid, is a significant metabolite in amino acid degradation pathways.[1] Inborn errors in its metabolism lead to serious neurological disorders, highlighting the importance of understanding its metabolic network.[2] Deuterium-labeled glutaric anhydride can be a valuable tool to probe these pathways, offering insights into both normal physiology and disease states.

Synthesis of Deuterium-Labeled Glutaric Anhydride

A common method for producing glutaric anhydride is through the dehydration of glutaric acid.[3][4] Therefore, the synthesis of deuterium-labeled glutaric anhydride would logically start with deuterium-labeled glutaric acid.

Proposed Synthesis Protocol

This protocol describes a hypothetical method for the synthesis of d4-glutaric anhydride, where the four protons on the central three carbons of the glutaric acid backbone are replaced with deuterium.

Step 1: Synthesis of d4-Glutaric Acid (Hypothetical)

A potential route to d4-glutaric acid could involve the catalytic reduction of a suitable unsaturated precursor with deuterium gas (D₂). For instance, glutaconic acid could be reduced using a palladium catalyst and D₂ gas.

Materials:

-

Glutaconic acid

-

Palladium on carbon (Pd/C, 10% w/w)

-

Deuterium gas (D₂)

-

Anhydrous ethyl acetate

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

In a round-bottom flask, dissolve glutaconic acid in anhydrous ethyl acetate.

-

Add 10% Pd/C catalyst to the solution.

-

Place the flask in a hydrogenation apparatus.

-

Evacuate the apparatus and flush with nitrogen gas three times.

-

Introduce deuterium gas to the desired pressure.

-

Stir the reaction mixture at room temperature until the uptake of deuterium gas ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain d4-glutaric acid.

-

Confirm the isotopic enrichment and purity using ¹H NMR, ²H NMR, and mass spectrometry.

Step 2: Dehydration of d4-Glutaric Acid to d4-Glutaric Anhydride

The dehydration of glutaric acid to its anhydride can be achieved by heating or with a dehydrating agent.[5]

Materials:

-

d4-Glutaric acid

-

Acetic anhydride (or heat)

-

Distillation apparatus

Procedure:

-

Place the synthesized d4-glutaric acid in a round-bottom flask.

-

Add an excess of acetic anhydride to the flask.

-

Heat the mixture under reflux for 2-3 hours.

-

Distill off the excess acetic anhydride and acetic acid formed during the reaction.

-

The remaining product, d4-glutaric anhydride, can be further purified by vacuum distillation or recrystallization.

-

Confirm the structure and isotopic purity of the final product using IR spectroscopy, mass spectrometry, and NMR.

Application in Metabolic Research: Tracing Lysine Catabolism

Deuterium-labeled glutaric anhydride can be used as a tracer to study the catabolism of lysine, an essential amino acid. The primary pathway for lysine degradation in mammals is the saccharopine pathway, which occurs in the mitochondria and leads to the formation of glutaryl-CoA.[6][7] This is then converted to crotonyl-CoA and subsequently acetyl-CoA, which can enter the Krebs cycle.

Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using deuterium-labeled glutaric anhydride.

Caption: Experimental workflow for metabolic flux analysis using d4-glutaric anhydride.

Detailed Experimental Protocol: Isotope Tracing in Cultured Cells

This protocol outlines the use of d4-glutaric anhydride to trace metabolic pathways in a cell culture model.

1. Cell Culture and Labeling:

-

Culture cells of interest (e.g., primary hepatocytes, cancer cell lines) in appropriate media to the desired confluence.

-

Prepare a stock solution of d4-glutaric anhydride in a suitable solvent (e.g., DMSO). Note: Due to the reactivity of anhydrides, it may be preferable to use d4-glutaric acid, which will be taken up by cells and converted intracellularly.

-

Replace the standard culture medium with a medium containing a known concentration of the labeled substrate.

-

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled compound. Time-course experiments are recommended to determine the optimal labeling duration.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge the cell lysate to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

-

Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

-

Develop a targeted method to detect and quantify glutaric acid and its downstream metabolites, such as α-ketoglutarate, succinate, and other Krebs cycle intermediates.

-

Monitor the mass isotopologue distributions (MIDs) of these metabolites to determine the extent of deuterium incorporation.

4. Data Analysis and Flux Calculation:

-

Correct the raw MS data for natural isotope abundance.

-

Calculate the fractional contribution of the labeled glutaric acid to the pools of downstream metabolites.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model and estimate the fluxes through the relevant pathways.[8][9]

Metabolic Pathways and Data Interpretation

The metabolism of glutaric acid is intrinsically linked to the Krebs cycle through α-ketoglutarate.[10][11] The following diagram illustrates the key metabolic connections.

Caption: Glutaric acid metabolism and its connection to the Krebs cycle.

Quantitative Data Presentation

The following tables present hypothetical but representative data from an isotope tracing experiment using d4-glutaric acid. The data illustrates the mass isotopologue distribution (MID) of key metabolites. The M+n notation represents the fraction of the metabolite pool containing 'n' deuterium atoms.

Table 1: Mass Isotopologue Distribution of Glutaric Acid and α-Ketoglutarate

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Glutaric Acid | 0.10 | 0.05 | 0.15 | 0.20 | 0.50 |

| α-Ketoglutarate | 0.65 | 0.15 | 0.10 | 0.07 | 0.03 |

Table 2: Mass Isotopologue Distribution of Downstream Krebs Cycle Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Succinate | 0.85 | 0.10 | 0.04 | 0.01 | 0.00 |

| Fumarate | 0.88 | 0.09 | 0.03 | 0.00 | 0.00 |

| Malate | 0.87 | 0.09 | 0.04 | 0.00 | 0.00 |

Interpretation of Data:

-

The high enrichment of M+4 in the glutaric acid pool confirms the successful uptake and intracellular presence of the labeled tracer.

-

The presence of M+1 to M+4 isotopologues in α-ketoglutarate indicates the conversion of the labeled glutaric acid into this Krebs cycle intermediate.

-

The decreasing deuterium enrichment in downstream metabolites (succinate, fumarate, malate) reflects the dilution of the label as it progresses through the Krebs cycle and mixes with unlabeled carbon sources.

-

This data can be used to calculate the relative contribution of glutaric acid to the α-ketoglutarate pool and the flux through the Krebs cycle.

Conclusion

Deuterium-labeled glutaric anhydride is a promising tool for investigating the intricate details of amino acid catabolism and its interplay with central carbon metabolism. While its specific application in published literature is not yet widespread, the principles of stable isotope tracing and metabolic flux analysis provide a clear framework for its use. This technical guide offers a comprehensive overview of the potential synthesis, experimental application, and data interpretation associated with this valuable research compound. The methodologies and insights presented here are intended to empower researchers to design and execute novel experiments to further our understanding of metabolic networks in health and disease.

References

- 1. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutaric aciduria type I and kynurenine pathway metabolites: a modified hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Glutaric anhydride synthesis - chemicalbook [chemicalbook.com]

- 5. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]

- 6. familiasga.com [familiasga.com]

- 7. Characterization and structure of the human lysine-2-oxoglutarate reductase domain, a novel therapeutic target for treatment of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | MDPI [mdpi.com]

- 10. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]

- 11. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mass Spectrum of Glutaric Anhydride-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of glutaric anhydride-d6, a deuterated isotopologue of glutaric anhydride. While experimental mass spectra for this specific deuterated compound are not widely published, this document outlines the predicted fragmentation pattern based on the known mass spectrometry of glutaric anhydride and related cyclic anhydrides. It also details a typical experimental protocol for its analysis and includes visual representations of its predicted fragmentation pathway and a standard analytical workflow.

Core Concepts in the Mass Spectrometry of this compound

This compound is a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in a mass spectrometer. Understanding its fragmentation pattern is crucial for developing selective and accurate analytical methods.

The primary ionization method for a volatile compound like this compound is typically Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS). EI is a "hard" ionization technique that leads to extensive and reproducible fragmentation, providing a structural fingerprint of the molecule.

Predicted Mass Spectrometry Fragmentation Pattern

Under Electron Ionization (EI), this compound is expected to form a molecular ion (M⁺•) which then undergoes a series of fragmentation reactions. The fragmentation of cyclic anhydrides is characterized by the loss of small, stable neutral molecules such as carbon dioxide (CO₂) and carbon monoxide (CO), as well as ethene (or its deuterated equivalent).

Quantitative Fragmentation Data (Predicted)

The following table summarizes the predicted key quantitative data for the EI-MS fragmentation of this compound. The exact mass of glutaric anhydride (C₅H₆O₃) is 114.03 g/mol . For this compound (C₅D₆O₃), assuming full deuteration on the carbon backbone, the exact mass is 120.07 g/mol .

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

| 120 | [C₅D₆O₃]⁺• | 120 | - | - |

| 120 | [C₄D₆O₂]⁺• | 92 | 28 | CO |

| 120 | [C₄D₄O₃]⁺• | 90 | 30 | C₂D₂ |

| 120 | [C₃D₄O]⁺• | 64 | 56 | CO + C₂D₂ |

| 120 | [C₄D₆O]⁺• | 76 | 44 | CO₂ |

| 92 | [C₂D₂O]⁺• | 46 | 46 | C₂D₄ |

| 76 | [C₃D₆]⁺• | 48 | 28 | CO |

Experimental Protocols

A typical method for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Dissolution : Dissolve a small amount (e.g., 1 mg) of solid this compound in a suitable volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 0.1 to 1 mg/mL.[1]

-

Dilution : If necessary, dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[2]

-

Filtration/Centrifugation : To prevent contamination of the GC inlet and column, ensure the sample is free of particulates by passing it through a 0.22 µm filter or by centrifuging the sample and transferring the supernatant to an autosampler vial.[1][2]

GC-MS Analysis

-

Instrumentation : A standard benchtop GC-MS system equipped with an electron ionization (EI) source.

-

Gas Chromatograph (GC) Conditions :

-

Injection Port : Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program :

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Scan Range : m/z 35-200 to cover the molecular ion and expected fragments.

-

Solvent Delay : A delay of 2-3 minutes to allow the solvent to pass through the ion source without being detected.

-

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis of small molecules.

References

A Technical Guide to the Physical Properties and Solubility of Glutaric Anhydride-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and solubility of Glutaric anhydride-d6 (also known as Pentanedioic-d6 Anhydride). Due to the limited availability of experimental data for the deuterated compound, this guide presents data for the non-deuterated form, Glutaric Anhydride, as a close approximation. The physical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts.

Core Physical Properties

| Property | Value |

| Molecular Formula | C₅D₆O₃ |

| Molecular Weight | 120.14 g/mol |

| Appearance | White to off-white crystalline powder or flakes |

| Melting Point | 50-57 °C[1][2][3] |

| Boiling Point | 290-291 °C at 760 mmHg[4][5] |

| 150 °C at 10 mmHg[2][3] | |

| Density | Approximately 1.411 g/cm³[4][5] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various chemical processes. The following table outlines the solubility of glutaric anhydride in a range of common laboratory solvents. It is important to note that glutaric anhydride is moisture-sensitive and will hydrolyze to glutaric acid in the presence of water.

| Solvent | Solubility |

| Water | Soluble (hydrolyzes)[4][5] |

| Ether | Soluble[4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble[4][5] |

| Methanol | Soluble[4][5] |

| Chloroform | Soluble[2][6] |

| Ethyl Acetate | Soluble[2][6] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a capillary tube method.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature, or for determining the boiling point of a melted solid, the Thiele tube method is a common microscale technique.

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform heating of the sample.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known concentrations.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the physical and chemical characterization of a compound like this compound.

Caption: A generalized workflow for the synthesis, characterization, and analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Glutaric anhydride CAS#: 108-55-4 [m.chemicalbook.com]

- 3. 戊二酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. fishersci.ca [fishersci.ca]

- 6. Cas 108-55-4,Glutaric anhydride | lookchem [lookchem.com]

Commercial suppliers of high-purity Glutaric anhydride-d6

An In-depth Technical Guide to High-Purity Glutaric Anhydride-d6 for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of high-purity deuterated Glutaric anhydride (this compound), a critical reagent for researchers, scientists, and drug development professionals. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise and accurate quantification of its non-labeled counterpart in complex biological matrices.

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is essential for ensuring the reliability and reproducibility of experimental results. Several commercial suppliers specialize in the provision of stable isotope-labeled compounds. The table below summarizes the key suppliers and their available purity specifications for this compound (CAS Number: 1219794-53-2).

| Supplier | Product Name | Isotopic Purity | Chemical Purity | Additional Notes |

| LGC Standards | Pentanedioic-d6 Anhydride | 98 atom % D | min 98% | - |

| CDN Isotopes | Pentanedioic-d6 Anhydride | 98 atom % D | Not specified | - |

| Medical Isotopes, Inc. | Pentanedioic-d6 anhydride | Not specified | ≥97% | - |

| Alfa Chemistry | Pentanedioic-d6 anhydride | 98 atom % D | Not specified | - |

| Clearsynth Labs Limited | Pentanedioic-d6 anhydride | Not specified | Not specified | Listed as a supplier. |

Note: Purity specifications are subject to batch-to-batch variability. It is recommended to request a certificate of analysis for the specific lot being purchased.

Experimental Protocols

The following sections detail methodologies for the synthesis, quality control, and application of this compound.

Synthesis of High-Purity this compound

The most common laboratory-scale synthesis of this compound involves the dehydration of its corresponding carboxylic acid precursor, Glutaric acid-d6, using a dehydrating agent such as acetic anhydride.

Materials:

-

Glutaric acid-d6 (CAS: 154184-99-3), ≥98% purity

-

Acetic anhydride, reagent grade

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, combine Glutaric acid-d6 and a molar excess of acetic anhydride (typically 2-3 equivalents).

-

Fit the flask with a reflux condenser protected by a drying tube to prevent the ingress of atmospheric moisture.

-

Heat the reaction mixture to a gentle reflux (approximately 75°C) with constant stirring.[1]

-

Maintain the reflux for a period of 12-18 hours to ensure the complete conversion of the diacid to the anhydride.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Set up a vacuum distillation apparatus and carefully distill off the excess acetic anhydride and the acetic acid byproduct.

-

The remaining crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield a high-purity crystalline solid.

Quality Control and Purity Assessment

The purity of the synthesized or purchased this compound should be verified to ensure it meets the requirements for its intended application. A common method for this is High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions (adapted for deuterated compound):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 3 µm).[2][3]

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be:

-

0-1 min: 5% Acetonitrile

-

1-8 min: Linear gradient to 95% Acetonitrile

-

8-10 min: Hold at 95% Acetonitrile

-

10-12 min: Return to 5% Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm[3]

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient method and record the chromatogram.

-

The purity is determined by the area percentage of the main peak corresponding to this compound.

Application as an Internal Standard in LC-MS

This compound is an ideal internal standard for the quantification of glutaric anhydride or related analytes in biological samples.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in methanol)

-

Biological matrix (e.g., plasma, urine)

-

Analyte (non-labeled glutaric anhydride) for calibration curve

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system

Procedure (Sample Preparation):

-

To a 100 µL aliquot of the biological sample, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution at a known concentration.

-

Vortex the sample to ensure thorough mixing.

-

Add 3 volumes (300 µL) of ice-cold protein precipitation solvent.

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the synthesis workflow and the application of this compound as an internal standard.

Caption: Synthesis workflow for high-purity this compound.

Caption: Workflow for use as an internal standard in LC-MS analysis.

References

Unlocking Sensitivity and Precision: A Technical Guide to Glutaric Anhydride-d6 Derivatization for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the demand for highly sensitive and specific quantification of small molecules is paramount. Derivatization, the targeted chemical modification of an analyte, stands as a cornerstone technique to enhance analytical performance, particularly in liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth exploration of the mechanism of action, experimental protocols, and applications of glutaric anhydride-d6 as a powerful tool for the derivatization of amine- and hydroxyl-containing compounds. Through stable isotope labeling, this reagent enables robust and precise quantification, making it an invaluable asset in metabolomics, proteomics, and clinical diagnostics.

The Core Mechanism: Acylation with this compound

The primary mechanism of action for this compound is nucleophilic acyl substitution. The anhydride functional group is highly reactive towards nucleophiles, such as the primary and secondary amines, hydroxyl groups, and thiol groups present in many biomolecules.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of a hydroxyl group) of the analyte attacks one of the electrophilic carbonyl carbons of the this compound molecule.

-

Tetrahedral Intermediate: This forms an unstable tetrahedral intermediate.

-

Ring Opening: The intermediate collapses, leading to the opening of the anhydride ring. The carboxylate group acts as a leaving group.

-

Proton Transfer: A final proton transfer step results in the formation of a stable amide or ester bond, covalently linking the deuterated glutaroyl moiety to the analyte.

This reaction effectively "tags" the analyte, introducing a glutaric acid derivative. The key advantages of this derivatization are:

-

Improved Chromatographic Retention: The addition of the glutaroyl group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase chromatography columns.

-

Enhanced Ionization Efficiency: The introduced carboxyl group can be readily ionized in negative mode electrospray ionization (ESI), while the overall increase in molecular size and altered chemical properties can also improve ionization in positive mode.

-

Stable Isotope Labeling: The six deuterium atoms on the this compound provide a stable, heavy isotope tag. This is the foundation for highly precise quantitative analysis using stable isotope dilution (SID) mass spectrometry.

Figure 1. General mechanism of derivatization with this compound.

Quantitative Strategy: Stable Isotope Dilution (SID)

The incorporation of a known number of stable isotopes (deuterium) allows for the application of SID, the gold standard for quantitative mass spectrometry. This strategy typically employs a "light" (non-deuterated) and "heavy" (deuterated) version of the derivatizing reagent.

-

Relative Quantification: Two samples (e.g., control vs. treated) are derivatized separately, one with "light" glutaric anhydride and the other with "heavy" this compound. The samples are then mixed in a 1:1 ratio. For any given analyte, the resulting derivatized forms are chemically identical but have a 6 Dalton mass difference. The ratio of the "heavy" to "light" peak intensities in the mass spectrometer directly reflects the relative abundance of the analyte in the original two samples.

-

Absolute Quantification: A known amount of a "heavy" labeled internal standard (either a deuterated analyte or a standard derivatized with this compound) is spiked into the sample before processing. The analyte in the sample is then derivatized with the "light" reagent. The ratio of the endogenous "light" derivative to the "heavy" internal standard allows for precise calculation of the absolute concentration of the analyte, correcting for sample loss during preparation and matrix effects during ionization.

Figure 2. Experimental workflow for relative quantification.

Application Spotlight: Catecholamine and Metanephrine Analysis

The analysis of catecholamines (dopamine, norepinephrine, epinephrine) and their metabolites (metanephrines) is crucial for the diagnosis of neuroendocrine tumors like pheochromocytoma. These molecules are present at very low concentrations in plasma and are challenging to analyze directly. Derivatization with an anhydride reagent significantly improves their analytical characteristics.[1][2][3]

The following protocol is adapted from a validated method for catecholamine analysis using propionic anhydride and is directly applicable to this compound.[1][2][3]

Experimental Protocol: In-Matrix Derivatization of Plasma Catecholamines

1. Sample Preparation:

-

To 50 µL of plasma, add 10 µL of an internal standard solution (containing deuterated analogues of the target analytes).

-

Add 20 µL of 1.5 M zinc sulfate to precipitate proteins.

-

Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Transfer 50 µL of the supernatant to a new microcentrifuge tube.

2. In-Matrix Derivatization:

-

Add 25 µL of 1 M phosphate buffer (pH 8.0).

-

Add 25 µL of the derivatization reagent (a 1:4 v/v solution of this compound in acetonitrile).

-

Vortex for 10 seconds and incubate at room temperature for 15 minutes.

-

Stop the reaction by adding 10 µL of 10% formic acid.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient from low to high organic phase to separate the derivatized analytes.

-

MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each derivatized analyte.

Figure 3. Catecholamine pathway showing targets for derivatization.

Quantitative Data and Performance

The use of anhydride derivatization significantly enhances analytical performance. The data presented below is based on the performance of a similar derivatizing agent, propionic anhydride, and is illustrative of the expected outcomes when using this compound.[1][2][3]

Table 1: Theoretical Mass Shifts upon Derivatization with this compound

| Functional Group | Number of Reactive Sites | Mass Shift (Da) |

| Primary Amine (-NH2) | 1 | +120.10 |

| Secondary Amine (-NHR) | 1 | +120.10 |

| Phenolic Hydroxyl (-OH) | 1 | +120.10 |

| Catechol (-OH x 2) | 2 | +240.20 |

| Catecholamine (e.g., Dopamine) | 3 (2x -OH, 1x -NH2) | +360.30 |

Note: The mass of the added C5D6O3 moiety is approximately 120.10 Da.

Table 2: Illustrative Performance Data for Derivatized Catecholamine Analysis (Adapted from Propionic Anhydride Method) [1][3]

| Analyte | Lower Limit of Quantification (nmol/L) | Inter-assay Imprecision (CV%) | Mean Recovery (%) | Sensitivity Increase (Fold) |

| L-DOPA | 0.50 | < 5.0 | 97-101 | ~10 |

| Dopamine | 0.10 | < 4.5 | 100-104 | ~30 |

| Norepinephrine | 0.10 | < 6.0 | 95-105 | ~4 |

| Epinephrine | 0.05 | < 7.5 | 98-100 | ~5 |

| 3-Methoxytyramine | 0.05 | < 3.6 | 97-100 | ~25 |

| Normetanephrine | 0.10 | < 4.0 | 97-99 | ~20 |

| Metanephrine | 0.05 | < 4.2 | 95-99 | ~15 |

Conclusion

This compound is a versatile and powerful derivatizing agent for the quantitative analysis of a wide range of biomolecules containing amine and hydroxyl functional groups. Its mechanism of action via acylation provides stable derivatives with improved chromatographic and mass spectrometric properties. The incorporation of a six-deuterium label enables the use of highly precise and accurate stable isotope dilution techniques. As demonstrated with the analysis of plasma catecholamines, this derivatization strategy can lead to substantial improvements in sensitivity, specificity, and robustness, making it an essential tool for researchers, scientists, and drug development professionals seeking to push the boundaries of small molecule quantification.

References

- 1. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Primary Amines in Human Plasma using Glutaric Anhydride-d6 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of primary amine-containing compounds in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a derivatization step with glutaric anhydride to enhance the chromatographic retention and mass spectrometric response of the target analytes. Glutaric anhydride-d6 is utilized as an internal standard to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolomics.

Introduction

The quantitative analysis of small molecule primary amines, such as certain pharmaceuticals and endogenous metabolites, in biological matrices like plasma can be challenging due to their polar nature, which often leads to poor retention on reversed-phase chromatography columns and susceptibility to matrix effects in the mass spectrometer. Chemical derivatization is a powerful strategy to overcome these limitations.[1]

This method utilizes glutaric anhydride to derivatize primary amines, converting them into less polar mono-amides with a free carboxylic acid group. This modification improves their retention on C18 columns and provides a consistent fragmentation pattern for reliable quantification. The use of a stable isotope-labeled internal standard, this compound, which co-elutes with the derivatized analyte, is critical for correcting variability during sample preparation, chromatography, and mass spectrometric detection.[2][3][4]

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

Glutaric Anhydride (Derivatization Reagent)

-

Analyte of Interest (Primary Amine)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Pyridine

-

Water (LC-MS Grade)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical Balance

-

Centrifuge

-

Vortex Mixer

-

Pipettes

-

96-well plates or microcentrifuge tubes

Sample Preparation and Derivatization Workflow

The following diagram illustrates the key steps in the sample preparation and derivatization process.

Detailed Protocol:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

From the stock solutions, prepare working solutions of the analyte for the calibration curve and quality control (QC) samples by serial dilution in methanol.

-

Prepare a working solution of the internal standard (IS) at a concentration of 100 ng/mL in acetonitrile.

-

Prepare a 10 mg/mL solution of glutaric anhydride in acetonitrile.

-

-

Sample Preparation:

-

To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or well in a 96-well plate.

-

-

Derivatization:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 50 µL of a 9:1 (v/v) acetonitrile:pyridine solution.

-

Add 10 µL of the 10 mg/mL glutaric anhydride solution.

-

Vortex and incubate at 60°C for 30 minutes.

-

After incubation, add 50 µL of 0.1% formic acid in water to quench the reaction.

-

Centrifuge at 3,000 rpm for 5 minutes.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Method

The derivatized samples are analyzed using a reversed-phase C18 column coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LC Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | |

| 0.0 - 0.5 min | 5% B |

| 0.5 - 3.0 min | 5% to 95% B |

| 3.0 - 4.0 min | 95% B |

| 4.0 - 4.1 min | 95% to 5% B |

| 4.1 - 5.0 min | 5% B |

MS Parameters:

The mass spectrometer should be operated in positive or negative electrospray ionization (ESI) mode, depending on the analyte. The following table provides hypothetical MRM transitions for a primary amine with a molecular weight of 150 g/mol after derivatization with glutaric anhydride and its d6-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Derivatized Analyte (Analyte-GA) | 264.1 | 115.1 | ESI+ |

| Derivatized Internal Standard (Analyte-GA-d6) | 270.1 | 121.1 | ESI+ |

Note: The precursor and product ions will need to be optimized for the specific analyte of interest.

The following diagram illustrates the logical relationship in the quantification process.

Results and Discussion

A hypothetical calibration curve was constructed by plotting the peak area ratio of the derivatized analyte to the derivatized internal standard against the nominal concentration of the analyte. The linear range, correlation coefficient (r²), and accuracy and precision of the quality control samples are summarized in the tables below.

Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| 1000 | 11.980 |

| Linear Range | 1 - 1000 ng/mL |

| r² | > 0.995 |

Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 1 | 0.98 | 98.0 | 8.5 |

| Low QC | 3 | 3.05 | 101.7 | 6.2 |

| Mid QC | 80 | 81.2 | 101.5 | 4.8 |

| High QC | 800 | 790.4 | 98.8 | 3.5 |

The results demonstrate that this method provides excellent linearity, accuracy, and precision for the quantification of primary amines in human plasma. The use of this compound as an internal standard effectively compensates for variations in sample processing and instrument response.

Conclusion

The described LC-MS/MS method, incorporating derivatization with glutaric anhydride and the use of this compound as an internal standard, is a reliable and sensitive approach for the quantitative analysis of primary amine-containing compounds in human plasma. This methodology is well-suited for applications in drug development, clinical research, and metabolomics where accurate and precise quantification is essential.

References

Application Notes and Protocols for GC-MS Analysis using Glutaric Anhydride-d6 Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, neurotransmitters, and amphetamines, are non-volatile due to the presence of polar functional groups like primary and secondary amines. Chemical derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.

Principle of Derivatization

Glutaric anhydride-d6 reacts with primary and secondary amines to form a stable N-acyl derivative. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a deuterated glutaric acid amide. This derivatization neutralizes the polar amine group, thereby increasing the volatility and thermal stability of the analyte for GC-MS analysis. The presence of six deuterium atoms in the derivatizing agent provides a distinct mass shift, facilitating the use of the derivative as an internal standard for quantitative analysis of its non-deuterated counterpart or for relative quantification.

Experimental Protocols

1. Materials and Reagents

-

This compound (purity ≥ 98%)

-

Analytes of interest (e.g., amphetamine, phenethylamine, amino acid standards)

-

Internal Standard (if not using the deuterated derivative for this purpose)

-

Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), Pyridine (anhydrous) - all GC or HPLC grade

-

Deionized water (18 MΩ·cm)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Reaction vials (2 mL, with PTFE-lined caps)

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

2. Sample Preparation (Example: Amphetamine in Urine)

-

To 1 mL of urine sample in a glass tube, add 50 µL of an appropriate internal standard solution.

-

Add 200 µL of 5 M NaOH to basify the sample to a pH > 10.

-

Vortex for 30 seconds.

-

Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

The dried residue is now ready for derivatization.

3. Derivatization Protocol

-

Reconstitute the dried sample extract in 100 µL of a 10:1 (v/v) mixture of acetonitrile and pyridine.

-

Add 10 mg of this compound to the vial.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven.

-

After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Parameters

The following are representative GC-MS parameters and should be optimized for the specific instrument and analytes.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 100°C, hold for 1 min |

| Ramp: 15°C/min to 280°C | |

| Hold at 280°C for 5 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative data for this specific derivatization agent is not widely available. The following table provides representative performance data based on similar acylation derivatization methods for biogenic amines and amphetamines for illustrative purposes. Actual performance characteristics must be determined during method validation.

Table 1: Representative Quantitative Performance Data for Acylated Amine Derivatives

| Analyte | Linearity (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| Amphetamine | 10 - 1000 | > 0.995 | 2.5 | 10 | 85 - 95 |

| Phenethylamine | 10 - 1000 | > 0.992 | 5.0 | 15 | 80 - 92 |

| Tyramine | 20 - 1500 | > 0.990 | 8.0 | 20 | 78 - 90 |

| Putrescine | 20 - 1500 | > 0.991 | 10.0 | 25 | 75 - 88 |

Note: This data is illustrative and should be experimentally verified for the this compound derivatization method.

Mandatory Visualization

Caption: Experimental workflow for this compound derivatization.

Caption: Derivatization reaction of an amine with this compound.

Application Notes and Protocols for Metabolic Flux Analysis Using Glutaric Anhydride-d6 Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. By introducing stable isotope-labeled substrates (tracers) and tracking their incorporation into downstream metabolites, researchers can gain unparalleled insights into cellular metabolism.[1][2][3] This approach is instrumental in understanding disease pathophysiology, identifying drug targets, and optimizing bioprocesses.[4]

This document outlines the application and protocols for utilizing Glutaric Anhydride-d6 (GA-d6) as a novel tracer for investigating specific metabolic pathways. Glutaric acid is a key intermediate in the catabolism of amino acids such as lysine and tryptophan. Therefore, GA-d6 offers a unique tool to probe the flux through these pathways, which are often dysregulated in various diseases, including cancer and inborn errors of metabolism. Glutaric anhydride is a derivative of glutaric acid and can be used as a precursor for intracellular delivery.[5][6]

While the use of GA-d6 as a metabolic tracer is a specialized application, the principles and protocols described herein are based on well-established methodologies for stable isotope-resolved metabolomics (SIRM).[7]

Principle of this compound Tracing

This compound, upon entering the cell and subsequent hydrolysis, is converted to deuterated glutaric acid. This labeled glutaric acid can then enter the mitochondrial lysine degradation pathway. By using mass spectrometry (MS) to measure the incorporation of deuterium into downstream metabolites of this pathway, such as α-ketoadipic acid and acetyl-CoA, the metabolic flux can be quantified. This allows for a detailed understanding of how cells process these amino acids under various conditions, for instance, in response to therapeutic agents.

Key Applications

-

Oncology Research: Investigate the dysregulation of lysine and tryptophan metabolism in cancer cells, which can be crucial for their growth and survival.

-

Drug Development: Assess the on-target and off-target effects of drugs that modulate amino acid metabolism.

-

Inborn Errors of Metabolism: Study the metabolic consequences of genetic defects in enzymes involved in lysine and tryptophan degradation, such as in Glutaric Aciduria Type I.

-

Neuroscience: Explore the role of amino acid catabolism in neuronal function and neurodegenerative diseases.

Experimental Workflow

The overall experimental workflow for metabolic flux analysis using this compound is depicted below. It involves cell culture with the tracer, sample extraction, mass spectrometry analysis, and data interpretation to determine metabolic fluxes.

Signaling Pathway Visualization

The following diagram illustrates the catabolic pathway of lysine, highlighting the entry point of glutaric acid and its subsequent conversion to metabolites that feed into the TCA cycle.

Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare culture medium containing this compound. The final concentration of the tracer should be optimized for the specific cell line and experimental goals but typically ranges from 100 µM to 1 mM.

-

Tracer Introduction: Replace the standard culture medium with the GA-d6 containing medium.

-

Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This time is cell-line dependent and can range from 6 to 24 hours.

Metabolite Extraction

-

Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as ice-cold 80% methanol, to arrest all enzymatic activity.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. A reversed-phase or HILIC column may be appropriate depending on the polarity of the target metabolites.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify the mass isotopologues of downstream metabolites.

-

Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all ions and in targeted MS/MS mode to confirm the identity of key metabolites.

Data Presentation and Analysis

The primary data from a stable isotope tracing experiment is the mass isotopologue distribution (MID) of labeled metabolites. This data can be presented in tabular format for clarity and comparison across different experimental conditions.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites

| Metabolite | Isotopologue | Control Condition (Abundance %) | Treated Condition (Abundance %) |

| Glutaryl-CoA | M+0 | 95.2 | 90.1 |

| M+1 | 3.1 | 5.3 | |

| M+2 | 1.0 | 2.5 | |

| M+3 | 0.5 | 1.2 | |

| M+4 | 0.1 | 0.6 | |

| M+5 | <0.1 | 0.2 | |

| M+6 (from GA-d6) | <0.1 | 0.1 | |

| Acetyl-CoA | M+0 | 98.5 | 96.2 |

| M+1 | 1.1 | 2.3 | |

| M+2 | 0.4 | 1.5 |

Table 2: Calculated Fractional Contribution of this compound to Metabolite Pools

| Metabolite Pool | Fractional Contribution from GA-d6 (Control) | Fractional Contribution from GA-d6 (Treated) |

| Glutaryl-CoA | 0.5% | 2.1% |

| Acetyl-CoA | 0.1% | 0.8% |

Data Interpretation: The MID data is corrected for natural isotope abundance. The corrected MIDs are then used in computational models to calculate the relative or absolute metabolic fluxes through the pathways of interest.[8][9][10] An increase in the fractional contribution from GA-d6 in the treated condition, as shown in the hypothetical data above, would suggest that the treatment enhances the flux through the lysine degradation pathway.

Conclusion

Metabolic flux analysis using this compound as a tracer provides a powerful and specific method for interrogating the catabolism of lysine and tryptophan. The detailed protocols and analytical strategies outlined in these application notes offer a robust framework for researchers in academia and the pharmaceutical industry to gain deeper insights into cellular metabolism, facilitating the discovery of new therapeutic targets and the development of more effective drugs. The successful implementation of these techniques requires careful experimental design and sophisticated data analysis.[11][12]

References

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 5. Application research and toxicity of glutaric anhydride_Chemicalbook [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]